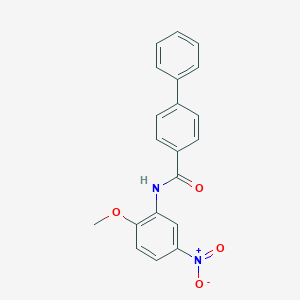

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide

Description

N-(2-Methoxy-5-nitrophenyl)-4-phenylbenzamide is a benzamide derivative characterized by a methoxy group at position 2 and a nitro group at position 5 on the aniline ring, coupled with a 4-phenyl-substituted benzamide moiety. Its synthesis involves coupling reactions, as demonstrated in , where column chromatography (EtOAc/hexane gradient) yielded the compound with 99% efficiency. Key spectral data include a distinctive ¹H NMR signal for the methoxy group at δ 4.00 ppm and HRMS confirmation (m/z 273.0865 [M+H]⁺) .

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-26-19-12-11-17(22(24)25)13-18(19)21-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBAFLGTSWOJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Reduction: N-(2-methoxy-5-aminophenyl)-4-phenylbenzamide.

Oxidation: N-(2-hydroxy-5-nitrophenyl)-4-phenylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

In a study examining a series of N-phenylbenzamide derivatives, including those with nitro and methoxy substitutions, it was found that certain derivatives exhibited significant cytotoxic activity. For instance, compounds with IC50 values ranging from 7.5 to 11.1 μM were identified as having potent anticancer properties against selected human cancer cell lines . The structural modifications, such as the introduction of the nitro group, were crucial in enhancing the anticancer efficacy.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative 4e | 7.5 | MCF-7 |

| Derivative 4f | 11.1 | HeLa |

Inhibition of Biological Targets

This compound has also been studied for its ability to inhibit specific biological targets, such as kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research into the binding affinity of this compound revealed that it interacts effectively with ABL1 kinase, a key player in some cancers. Molecular docking studies indicated that the compound forms stable complexes with the target protein, suggesting potential for development as a therapeutic agent .

Synthetic Methodologies

The synthesis of this compound involves efficient multicomponent reactions that allow for the rapid generation of various derivatives with optimized yields.

Synthesis Overview

A notable synthetic approach employs a one-pot three-component reaction strategy, which not only simplifies the synthesis but also enhances atom economy. This method has been shown to yield derivatives with high purity and yield percentages typically between 80% and 85% .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of this compound derivatives have been assessed to understand their suitability for further development as drug candidates.

ADME Properties

Computational studies evaluating Absorption, Distribution, Metabolism, and Excretion (ADME) properties indicate favorable profiles for several derivatives. The drug-likeness predictions suggest that these compounds could be viable candidates for clinical development due to their acceptable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

N-(2-Methoxy-5-Nitrophenyl)benzamide

- Structural Difference : Lacks the 4-phenyl group on the benzamide ring.

- Impact : Reduced steric bulk may enhance solubility but diminish π-π stacking interactions critical for biological target binding. Spectral similarities include the methoxy signal (δ ~4.00 ppm) and nitro-related aromatic shifts .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

- Structural Difference : Substitutes 4-phenyl with 4-chlorophenyl and adds a methyl group at position 3.

- Impact : Chlorine’s electron-withdrawing effect may alter electronic properties, affecting fluorescence intensity (studied via spectrofluorometry in ) .

4-Methoxy-N-(5-Phenyl-4-(p-Tolyl)Thiazol-2-yl)Benzamide

- Structural Difference : Replaces the aniline moiety with a thiazole ring bearing p-tolyl and phenyl groups.

Triazole Derivatives (e.g., Compound 2.8 in )

- Structural Difference : Incorporates a 1,2,4-triazole ring via hydrazine coupling.

- Impact : The triazole’s polarity and hydrogen-bonding capacity may improve aqueous solubility and anticancer activity, though synthesis yield drops to 66% .

Spectroscopic Properties

Drug-Likeness and Molecular Interactions

- LogP and Solubility : The 4-phenyl group in the target compound likely increases lipophilicity (higher LogP) compared to chlorophenyl or thiazole derivatives, impacting membrane permeability.

- Molecular Docking : Zinc(II) complexes () exhibited intercalative DNA binding, suggesting that planar aromatic systems (e.g., benzamide) facilitate nucleic acid interactions .

Biological Activity

N-(2-methoxy-5-nitrophenyl)-4-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in scientific research, and findings from various studies.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrophenyl moiety and a phenylbenzamide core. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may lead to the inhibition or activation of various biochemical pathways. The nitro group, in particular, is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth by targeting specific enzymes or pathways involved in bacterial metabolism. Further studies are needed to quantify its efficacy against various microbial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms that involve cell cycle arrest and inhibition of tubulin polymerization. For instance, compounds related to this compound have shown activity against colon cancer cells, demonstrating a capacity to disrupt microtubule dynamics, which is critical for cell division .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of benzamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting selectivity towards certain cancer types. For example, one derivative was found to effectively induce G2/M phase arrest in colon cancer cells, suggesting a targeted mechanism of action .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a potential lead compound in drug development. Its structural features make it suitable for modifications aimed at enhancing potency and selectivity against specific targets, particularly in the treatment of cancer and infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.